2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features both bromine and fluorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The aromatic rings can undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include reduced aromatic rings or amines.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials science: It may be used in the development of new materials with specific properties.
Biological studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide
- 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
- 2-(4-bromophenoxy)-N-(4-methylphenyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJULLSQGLSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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